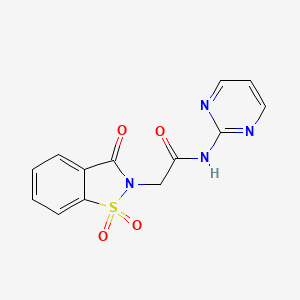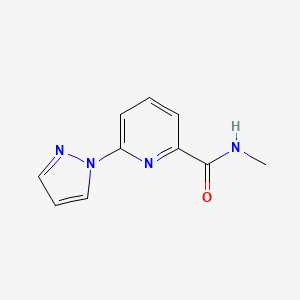
N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Activities
Compounds synthesized from benzothiazole and pyrimidine derivatives have shown promising anticancer and anti-inflammatory activities. For instance, certain derivatives were evaluated for their in vitro anticancer activity against a panel of 60 different human tumor cell lines and for anti-inflammatory activity, exhibiting significant inhibitory effects against cancer cell lines and excellent anti-inflammatory activities (Ghule, Deshmukh, & Chaudhari, 2013).
Metabolic Stability Improvement
Research aimed at improving metabolic stability of pharmacologically active compounds has led to the examination of various heterocyclic analogues as alternatives to benzothiazole rings. This includes efforts to reduce or eliminate metabolic deacetylation, with findings supporting the potential for enhancing the metabolic profile of such compounds (Stec et al., 2011).
Synthetic Methodologies
The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks demonstrates the chemical versatility of these compounds. This approach yields products with confirmed structures through analytical and spectral studies, suggesting a pathway for developing novel chemical entities (Janardhan et al., 2014).
Antimicrobial Properties
A new series of compounds incorporating thienopyrimidine linked to rhodanine derivatives exhibited potent in vitro antimicrobial activity. This highlights the potential for developing new antimicrobial agents based on the structural motifs of N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide and its analogues (Kerru et al., 2019).
Dual Inhibitory Actions for Antitumor Agents
Compounds have been designed as dual inhibitors of key enzymes in tumor growth, such as thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of benzothiazole derivatives in cancer treatment (Gangjee et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as “N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” or “HMS3013I17” or “N-(pyrimidin-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide”, is the Traf2- and Nck-interacting kinase (TNIK). TNIK is a key regulator in the Wnt signaling pathway .
Mode of Action
This compound acts as a TNIK inhibitor, blocking the activity of the TNIK enzyme . By inhibiting TNIK, it disrupts the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Biochemical Pathways
The compound primarily affects the Wnt signaling pathway . This pathway is essential for various cellular processes, including cell growth, differentiation, and migration. By inhibiting TNIK, the compound disrupts the normal functioning of the Wnt signaling pathway .
Result of Action
The inhibition of TNIK and the subsequent disruption of the Wnt signaling pathway can lead to the suppression of cell proliferation and induction of cell death . This makes the compound a potential therapeutic agent for diseases characterized by abnormal cell proliferation, such as colorectal cancer .
Propiedades
IUPAC Name |
N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c18-11(16-13-14-6-3-7-15-13)8-17-12(19)9-4-1-2-5-10(9)22(17,20)21/h1-7H,8H2,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPKPWVQVISKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrimidin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2758311.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)
![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758315.png)
![7-Fluoro-3-[[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2758316.png)
![2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2758320.png)



![2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2758326.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2758329.png)


